[Hydroxy(phenyl)methyl]-[[methyl(methylsulfonyl)amino]methyl]phosphinic acid
Description
[Hydroxy(phenyl)methyl]-[[methyl(methylsulfonyl)amino]methyl]phosphinic acid is a complex organic compound with a unique structure that includes a hydroxy group, a phenyl group, a methylsulfonylamino group, and a phosphinic acid group
Properties
IUPAC Name |
[hydroxy(phenyl)methyl]-[[methyl(methylsulfonyl)amino]methyl]phosphinic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16NO5PS/c1-11(18(2,15)16)8-17(13,14)10(12)9-6-4-3-5-7-9/h3-7,10,12H,8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWQVIAMYARZIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CP(=O)(C(C1=CC=CC=C1)O)O)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16NO5PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Hydroxy(phenyl)methyl]-[[methyl(methylsulfonyl)amino]methyl]phosphinic acid typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the addition of the phosphinic acid group under controlled reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[Hydroxy(phenyl)methyl]-[[methyl(methylsulfonyl)amino]methyl]phosphinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The phenyl group can be reduced to a cyclohexyl group.
Substitution: The methylsulfonylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the methylsulfonylamino group can produce a variety of derivatives .
Scientific Research Applications
[Hydroxy(phenyl)methyl]-[[methyl(methylsulfonyl)amino]methyl]phosphinic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of [Hydroxy(phenyl)methyl]-[[methyl(methylsulfonyl)amino]methyl]phosphinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to changes in cellular processes. It may also interact with receptors on cell surfaces, triggering signaling pathways that result in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to [Hydroxy(phenyl)methyl]-[[methyl(methylsulfonyl)amino]methyl]phosphinic acid include:
- [C3N2H12] [Zn (HPO4)2]
- [C6N4H22]0.5 [Zn (HPO4)2]
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
